N-(叠氮基-PEG4)-生物素

描述

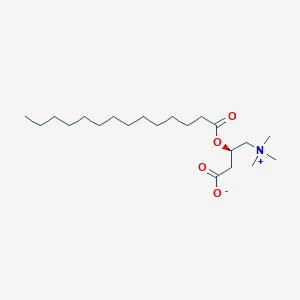

N-(Azido-PEG4)-Biocytin is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The dPEG® spacer is hydrophilic and non-immunogenic and improves the water solubility of the target molecule while reducing the immunogenicity .

Synthesis Analysis

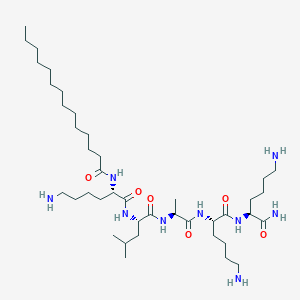

N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular formula of N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is C41H68N6O21 . The molecular weight is 981.01 g/mol . The exact mass is 793.15 g/mol .Chemical Reactions Analysis

N-(Azido-PEG4)-N-bis(PEG4-NHS ester) is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis

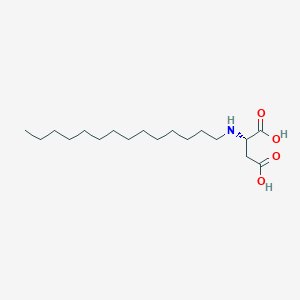

The physical state of Azido-PEG4-NHS ester is liquid . It should be stored under inert gas and at a temperature less than 0°C . It is sensitive to moisture and heat .科学研究应用

1. 增强抗血栓性

N-(叠氮基-PEG4)-生物素已被用于增强抗血栓性。例如,使用进化后的排序酶突变体对血栓调节蛋白进行修饰,修饰物包括叠氮化物和生物素。与商业肝素涂层移植物相比,这种修饰在灵长类动物急性移植物血栓形成模型中表现出优异的抗血栓性 (Qu et al., 2014)。

2. 电极上的酶固定化

在生物传感中,N-(叠氮基-PEG4)-生物素起着至关重要的作用。一项研究描述了使用叠氮基修饰的链霉亲和素与二苯基环辛炔修饰的支化聚(乙二醇)(DBCO-PEG)聚合,将生物素修饰的葡萄糖脱氢酶固定在电极上。这种装置在葡萄糖的生物催化氧化中表现出增强的性能 (Matsumoto et al., 2018)。

3. 神经解剖示踪

在神经解剖学研究中,生物素已被评估为一种示踪标记物。它保留了与亲和素的高亲和力结合,并允许详细绘制神经通路,与其他示踪剂相比,在老年动物中尤其成功 (King et al., 1989)。

4. 聚合物胶束中的生物偶联

已经实现了通过叠氮基将生物素生物偶联到聚合物胶束上,促进了胶束亲水壳和疏水核之间的功能性界面形成。该方法在靶向药物递送和生物传感中具有潜在应用 (Wang et al., 2009)。

5. 抗体标记和靶向

一项研究展示了利用唾液酸生物合成途径的代谢来生成位点特异性标记的抗体。叠氮基糖用于标记抗体,然后将其与膦-聚乙二醇 (PEG3)-生物素偶联,从而实现靶向治疗和成像剂 (Rochefort et al., 2014)。

6. 细胞内标记

生物素已被探索用于细胞内标记,利用了其对亲和素的高亲和力。该应用在需要详细细胞成像的神经生物学研究中特别有利 (Horikawa & Armstrong, 1988)。

7. 有机电化学晶体管

使用叠氮基衍生的单体(如叠氮甲基-EDOT (EDOT-N3))开发“可点击”有机电化学晶体管,展示了生物电子应用中生物素和叠氮基官能团的整合。这些晶体管显示出生物传感器开发的潜力 (Fenoy et al., 2022)。

8. 药物递送中的肿瘤靶向

N-(叠氮基-PEG4)-生物素已被纳入肿瘤靶向药物递送系统的设计中。叠氮基功能化的载体可以选择性地捕获肿瘤细胞中的化合物,从而增强诊断和治疗剂的有效性 (Lv et al., 2018)。

安全和危害

未来方向

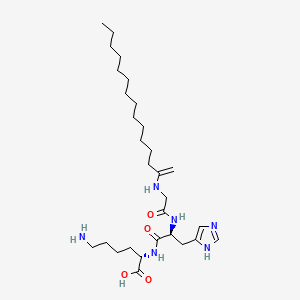

Azido PEG is widely used in Click Chemistry, with this particular example of the Cu (I) catalyzed reaction between the azide and a terminal acetylene and also the Staudingerligation using functionalized aryl phosphines to couple to the azide, forming amides . These properties are especially useful where other conjugating functionalities have to be used due to their limited stability or when careful control of variables, such as pH, are needed to ensure high yielding reactions .

属性

IUPAC Name |

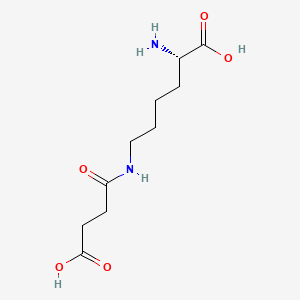

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N7O9S/c28-34-30-10-12-41-14-16-43-18-17-42-15-13-40-11-8-24(36)31-20(26(37)38)5-3-4-9-29-23(35)7-2-1-6-22-25-21(19-44-22)32-27(39)33-25/h20-22,25H,1-19H2,(H,29,35)(H,31,36)(H,37,38)(H2,32,33,39)/t20-,21-,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGFHEZMNHBZACD-UEOMBKFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N7O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[8-[(3,4-dimethylphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B609372.png)

![6-((4-chlorobenzyl)oxy)-3-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-3',5'-bis(trifluoromethyl)-[1,1'-biphenyl]-2-ol](/img/structure/B609373.png)

![2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[5-[[3-[[1-(2-methoxyethyl)triazol-4-yl]methoxy]phenyl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B609387.png)